2-ethyl-N-(2-ethylphenyl)hexanamide is a synthetic organic compound characterized by its unique structure, which consists of an amide functional group attached to a hexane chain with ethyl and phenyl substituents. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The molecular formula of 2-ethyl-N-(2-ethylphenyl)hexanamide is with a molecular weight of 263.37 g/mol.
The compound can be synthesized through various chemical processes, primarily involving the reaction of specific carboxylic acids with amines. Its synthesis has been documented in chemical databases and literature, highlighting its relevance in both academic and industrial settings.
2-ethyl-N-(2-ethylphenyl)hexanamide is classified as an amide, which is a type of organic compound derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. Amides are significant in organic chemistry due to their stability and diverse reactivity.
The synthesis of 2-ethyl-N-(2-ethylphenyl)hexanamide typically involves the reaction between 2-ethylhexanoic acid and 2-ethylphenylamine. The reaction conditions may require the use of dehydrating agents such as thionyl chloride to facilitate the formation of the amide bond.
The molecular structure of 2-ethyl-N-(2-ethylphenyl)hexanamide can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 263.37 g/mol |
IUPAC Name | 2-ethyl-N-(2-ethylphenyl)hexanamide |
InChI Key | DGHXBLQDTBOMPC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)NCC1=CC=CC=C1CC |
The structure features a hexanamide backbone with ethyl groups and a phenyl ring, contributing to its chemical properties and reactivity.
2-ethyl-N-(2-ethylphenyl)hexanamide can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, leading to diverse products based on the specific pathway taken during synthesis.
The mechanism of action for 2-ethyl-N-(2-ethylphenyl)hexanamide involves its interaction with biological targets, potentially affecting enzyme activity or cellular processes:
Relevant data from chemical databases indicate that these properties make it suitable for various applications in research and industry .
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: